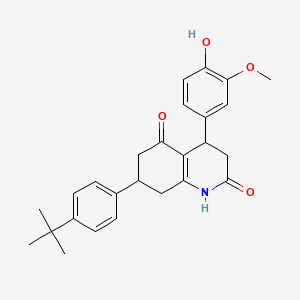

![molecular formula C16H16N2O4 B5552392 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound "5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one" belongs to a class of organic compounds that exhibit a range of biological and chemical properties. These properties are influenced by their molecular structure, which can be analyzed through various spectroscopic and computational methods.

Synthesis Analysis

The synthesis of similar pyrano[2,3-c]pyrazoles involves multistep reactions that typically start from accessible precursors. For instance, a novel synthesis method of substituted 6-phenylpyrano[2,3-c]pyrazol-4(1H)-ones was described, utilizing reactions of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride in the presence of calcium hydroxide in refluxing 1,4-dioxane (Becker, W., Eller, G., & Holzer, W., 2006).

Molecular Structure Analysis

Structural determination is crucial for understanding the compound's properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate molecular structures. For a related compound, spectral analysis and quantum studies were performed to analyze the molecular structure and its stability using DFT level of theory (Halim, S. A., & Ibrahim, M., 2022).

Chemical Reactions and Properties

The reactivity of similar compounds is often studied through their participation in various chemical reactions, highlighting the potential for nucleophilic attacks and the formation of different heterocyclic structures. The reactivity and functional group transformations provide insights into the compound's chemical behavior (Ram, V., & Goel, A., 1996).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one derivatives have been studied for their corrosion inhibition performance for mild steel in HCl solution. The derivatives, including similar pyranopyrazole compounds, showed significant inhibition efficiency, which increased with the concentration of the inhibitor. These inhibitors were found to be mixed type, suggesting they can inhibit both anodic metal dissolution and cathodic hydrogen evolution. The adsorption of these inhibitors on mild steel surfaces follows Langmuir adsorption isotherm, indicating a strong and uniform adsorption layer on the metal surface (Yadav et al., 2016).

Tautomerism Study

The tautomerism of curcuminoid NH-pyrazoles, which are structurally related to 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one, has been examined. These compounds exhibit a complex pattern of hydrogen bonds, leading to stable tautomeric forms. Such studies provide valuable insights into the behavior of these compounds in different environments, offering a basis for their application in various chemical and biological contexts (Cornago et al., 2009).

Cytotoxicity and Anticancer Applications

Research into pyrazole derivatives, including compounds similar to 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one, has shown potential cytotoxic effects against cancer cell lines. These studies are crucial for developing new anticancer agents, as they offer insights into the compounds' abilities to inhibit cancer cell growth (Hassan et al., 2014).

Organic Synthesis and Catalysis

The compound and its derivatives have been utilized in organic synthesis, serving as catalysts or reactants in the formation of complex molecules. For example, isonicotinic acid has been used alongside similar compounds for the preparation of pyranopyrazoles, demonstrating the versatility of these compounds in synthetic chemistry applications (Zolfigol et al., 2013).

Eigenschaften

IUPAC Name |

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9-12(7-8-19)16(20)22-15-13(9)14(17-18-15)10-3-5-11(21-2)6-4-10/h3-6,19H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZUTFOFPIDFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=NNC(=C12)C3=CC=C(C=C3)OC)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

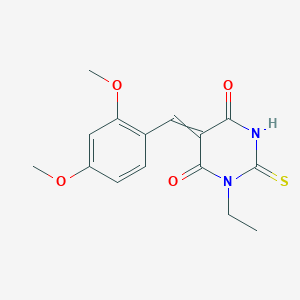

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

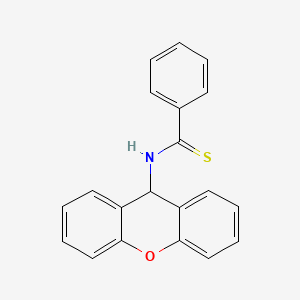

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)